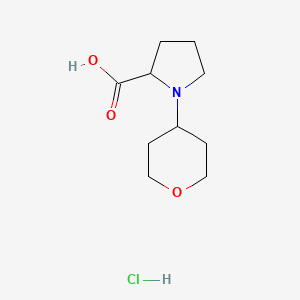
(5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a chemical compound that has gained significant attention in scientific research. It is a thioether derivative of piperazine that exhibits potential pharmacological properties.
Scientific Research Applications
Antipsychotic Potential
- A study by Raviña et al. (2000) investigated a series of butyrophenones, including compounds structurally related to the one , for their potential as antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, indicating their potential use in treating psychotic disorders (Raviña et al., 2000).
Antiviral and Antimicrobial Activities
- Krishna Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with febuxostat. These compounds, including structures similar to the compound , exhibited promising antiviral and antimicrobial activities (Krishna Reddy et al., 2013).
Antidepressant and Antianxiety Effects
- Kumar et al. (2017) explored derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, showing significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).
Antagonist Activity for 5-HT2 Receptors
- Watanabe et al. (1993) synthesized compounds including 4-(benzo[b]furan-2-yl)piperidines and demonstrated potent 5-HT2 antagonist activity, suggesting potential use in treating disorders related to serotonin dysregulation (Watanabe et al., 1993).
Antibacterial Activity
- Nagaraj et al. (2018) investigated triazole analogues of piperazine, demonstrating significant antibacterial activity against human pathogenic bacteria (Nagaraj et al., 2018).
Mechanism of Action
Target of Action
It is known that phenylpiperazine, a structural component of the compound, is an important region where α receptors combine with drugs . These compounds have α receptor blocking activity in different degrees .
Mode of Action
The phenylpiperazine moiety in the compound is known to interact with α receptors, potentially leading to their blockade . This interaction could result in changes in cellular signaling and function.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
[5-(4-bromophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2OS/c22-16-3-1-15(2-4-16)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)18-7-5-17(23)6-8-18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNOLAKKOIWOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

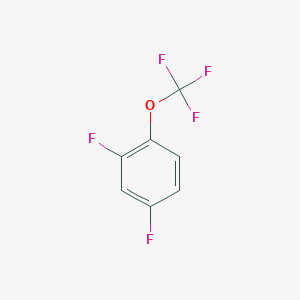
![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)
![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2796532.png)
![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)
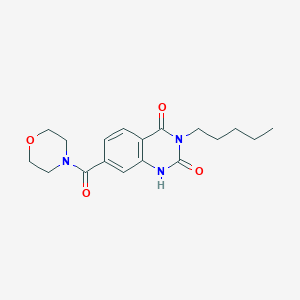


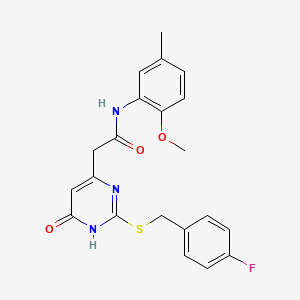
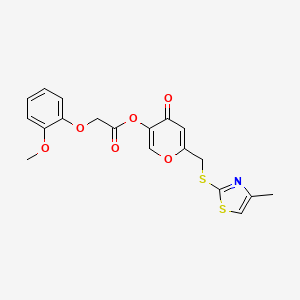

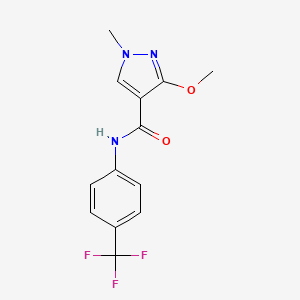
![2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2796550.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-7-carboxylic acid](/img/structure/B2796552.png)
